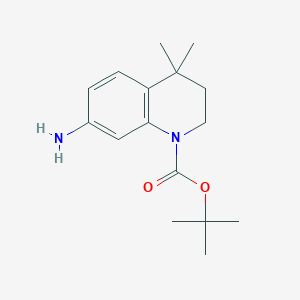

tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Overview

Description

Tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate (TBADQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a tertiary amine with a carboxyl group attached to the 7-position of the quinoline ring. TBADQC is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a derivative related to the quinoline family, designed as an antimalarial drug candidate. It was developed through a public-private partnership, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria parasites in vivo. This compound is a result of optimized chemistry from readily available materials, demonstrating the potential of quinoline derivatives in developing affordable and effective antimalarial therapies (O’Neill et al., 2009).

Organic Synthesis and Chemoselective Reactions

The tert-butoxycarbonylation reaction, using derivatives like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), represents a significant application in organic synthesis. BBDI serves as a chemoselective reagent for protecting acidic proton-containing substrates such as phenols and amines, facilitating high-yield reactions under mild conditions. This chemoselectivity is crucial for synthesizing complex molecules in pharmaceutical research and development (Saito et al., 2006).

Cascade Reactions and Novel Molecules Synthesis

The treatment of certain tert-butyl-branched compounds with alkyl lithiums can lead to cascade reactions, forming novel molecular structures like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. These reactions are pivotal for the synthesis of complex heterocycles, contributing to the development of new drugs and materials (Ivanov, 2020).

Photophysical Studies and Material Science

Compounds like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) offer insights into intramolecular charge-transfer (ICT) dynamics, serving as analogs for studying photophysical processes. Their rigid structure provides a homogeneous environment for ICT dynamics, useful in developing materials with specific optical properties, such as in organic light-emitting diodes (OLEDs) and sensors (Park et al., 2014).

Antioxidant Activity and Alzheimer’s Disease Treatment

Quinoline derivatives have been explored for their antioxidant activity and potential in treating neurodegenerative diseases like Alzheimer's. Multifunctional agents based on conjugates of 4-amino-2,3-polymethylenequinoline linked to antioxidants show promise as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, with selectivity toward the latter. These compounds demonstrate the potential of quinoline derivatives in developing therapeutics with multiple modes of action, addressing complex diseases such as Alzheimer's (Makhaeva et al., 2020).

properties

IUPAC Name |

tert-butyl 7-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCDSQPIXLEJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722825 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873056-12-3 | |

| Record name | tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

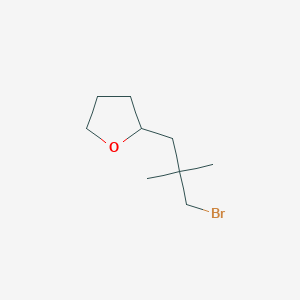

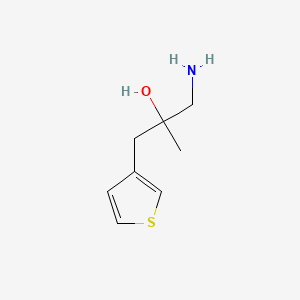

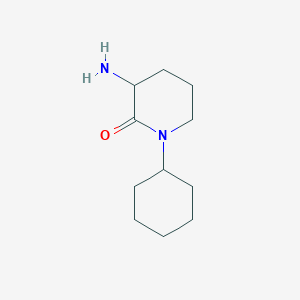

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528854.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)

![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)